molecular formula C7H4ClNO3 B041219 4-Nitrobenzoyl chloride CAS No. 122-04-3

4-Nitrobenzoyl chloride

Cat. No.: B041219
CAS No.: 122-04-3
M. Wt: 185.56 g/mol
InChI Key: SKDHHIUENRGTHK-UHFFFAOYSA-N
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Description

4-Nitrobenzoyl chloride (PNBCl, C₇H₄ClNO₃) is an aromatic acyl chloride characterized by a nitro group (-NO₂) at the para position of the benzoyl moiety. Its molecular weight is 185.56 g/mol, with a melting point of 71–74°C and a boiling point of 155°C at 15 mmHg . The nitro group confers strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon and making it highly reactive in nucleophilic acyl substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzoyl chloride can be synthesized through the chlorination of 4-nitrobenzoic acid using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically proceeds as follows:

C₇H₅NO₄+SOCl₂C₇H₄ClNO₃+SO₂+HCl\text{C₇H₅NO₄} + \text{SOCl₂} \rightarrow \text{C₇H₄ClNO₃} + \text{SO₂} + \text{HCl} C₇H₅NO₄+SOCl₂→C₇H₄ClNO₃+SO₂+HCl

The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes, often using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is conducted in stainless steel reactors with temperature control to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Hydrolysis: Reacts with water to form 4-nitrobenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    4-Aminobenzoyl Chloride: Formed from the reduction of the nitro group.

Scientific Research Applications

Synthesis of Pharmaceuticals

4-Nitrobenzoyl chloride serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Notably, it has been utilized in the automated synthesis of [11C]PiB, a radiopharmaceutical for PET imaging of amyloid plaques in Alzheimer's disease . Additionally, it is involved in the derivatization of Androstenediol, which has implications in prostate cancer research .

Organic Synthesis Reactions

The compound is extensively used in various organic reactions:

  • Michael Addition : Acts as an electrophile in Michael addition reactions, facilitating the formation of polysubstituted furanonaphthoquinones .
  • Henry Reaction : Involved in the synthesis of β-nitro alcohols through the Henry reaction .
  • O-Alkylation and Cycloaddition : Functions as a reagent for O-alkylation and cycloaddition reactions, contributing to complex organic molecules .

Analytical Chemistry

In analytical chemistry, this compound is employed for derivatization purposes:

  • HPLC Derivatization : It has been effectively used for the separation and quantification of polyhydric alcohols via high-performance liquid chromatography (HPLC) . A notable application includes the analysis of digitalis glycosides following derivatization with this compound .

Data Table of Applications

Application AreaSpecific Use CaseReference
PharmaceuticalsSynthesis of [11C]PiB for PET imaging
Organic SynthesisMichael addition to form furanonaphthoquinones
Henry reaction for β-nitro alcohols
O-Alkylation and cycloaddition
Analytical ChemistryHPLC derivatization for polyhydric alcohols
Analysis of digitalis glycosides

Case Study 1: Synthesis of Radiopharmaceuticals

In a study by Singh et al. (2024), this compound was integral to synthesizing [11C]PiB, demonstrating its significance in neuroimaging techniques. The study highlighted how this compound enhances the detection of amyloid plaques, crucial for diagnosing Alzheimer's disease.

Case Study 2: Derivatization Techniques

A research article published in the Journal of Chromatography (1976) detailed the use of this compound for derivatizing digitalis glycosides. The method provided rapid and sensitive results for analyzing these compounds, showcasing its utility in pharmacological studies .

Mechanism of Action

The reactivity of 4-nitrobenzoyl chloride is primarily due to the electron-withdrawing effects of the nitro group, which makes the carbonyl carbon more susceptible to nucleophilic attack. This facilitates various substitution reactions. The compound’s mechanism of action in biological systems involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-tert-Butyldimethylsilyl Benzoyl Chloride

  • Structure : Benzoyl chloride with a bulky tert-butyldimethylsilyl (TBDMS) group at the para position.
  • Reactivity : The TBDMS group is sterically hindering, reducing reactivity compared to 4-nitrobenzoyl chloride. It is primarily used in silyl-protection strategies.
  • Applications : Key intermediate in synthesizing 1,2,4-oxadiazoles with anti-infective properties .
  • Key Difference : While both compounds are acylating agents, the TBDMS group in the former prioritizes stability over reactivity, unlike the nitro group in PNBCl, which accelerates electrophilic substitution .

Benzoyl Chloride (Unsubstituted)

  • Structure : Parent compound lacking substituents on the aromatic ring.
  • Reactivity : Less electrophilic than PNBCl due to the absence of electron-withdrawing groups. Reactions require harsher conditions (e.g., higher temperatures or catalysts).
  • Applications : Used in synthesizing polyimides and simple benzamide derivatives .
  • Key Difference : The nitro group in PNBCl lowers the activation energy for acylation, enabling milder reaction conditions (e.g., room temperature amidation in toluene) .

4-Cyanobenzoyl Chloride

  • Structure: Features a cyano (-CN) group at the para position.
  • Reactivity : The -CN group is moderately electron-withdrawing, offering intermediate reactivity between benzoyl chloride and PNBCl.
  • Applications : Used in condensation reactions to synthesize antitumor benzothiazoles .
  • Key Difference: The nitro group in PNBCl provides stronger electron withdrawal, leading to higher reactivity in bioactivity-enhancing modifications compared to the cyano derivative .

4-Nitrobenzenesulfonyl Chloride

  • Structure : Contains a sulfonyl chloride (-SO₂Cl) group instead of a carbonyl chloride (-COCl), with a nitro group at the para position.
  • Reactivity : Sulfonyl chlorides undergo nucleophilic substitution at sulfur rather than carbon, making them suitable for sulfonamide formation.
  • Applications : Used in synthesizing sulfonamide drugs and N-acylsulfonamides under solvent-free conditions .
  • Key Difference : PNBCl’s carbonyl chloride group enables acylative modifications, while the sulfonyl chloride group facilitates sulfonylation, reflecting divergent reaction pathways .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Substituent Melting Point (°C) Boiling Point (°C) Reactivity Profile
This compound C₇H₄ClNO₃ -NO₂ 71–74 155 (15 mmHg) High (electron-withdrawing)
Benzoyl chloride C₇H₅ClO None -1 197 Moderate
4-Cyanobenzoyl chloride C₈H₄ClNO -CN 35–37 265 Moderate-high
4-Nitrobenzenesulfonyl chloride C₆H₄ClNO₄S -NO₂, -SO₂Cl 68–70 315 (decomposes) High (sulfonyl-specific)

Research Findings and Mechanistic Insights

  • Electron-Withdrawing Effects: The nitro group in PNBCl stabilizes transition states in acylation reactions, enabling efficient amide bond formation with amines (e.g., 2,2-diphenylethan-1-amine) under mechanochemical or reflux conditions .
  • Bioactivity Modulation: Nitro-to-amine reduction in PNBCl-derived compounds (e.g., converting 4-nitrobenzamide to 4-aminobenzamide) enhances pharmacokinetic properties, such as solubility and target binding .
  • Synthetic Versatility : PNBCl’s compatibility with diverse reaction conditions (e.g., Suzuki coupling, Buchwald–Hartwig amination) underscores its utility in multi-step syntheses of complex molecules .

Biological Activity

4-Nitrobenzoyl chloride (C7H4ClNO3) is an aromatic compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by a nitro group (-NO2) and an acyl chloride functional group (-COCl). These functional groups enhance its electrophilic nature, making it a useful intermediate in organic synthesis, particularly for the preparation of amides and esters.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Its reactivity allows it to modify proteins and nucleic acids, leading to potential therapeutic applications. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as enteropeptidase, which plays a crucial role in protein digestion. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on enteropeptidase activity, with IC50 values indicating potent interactions .
  • Formation of Reactive Intermediates : Upon reaction with amines or alcohols, this compound can form reactive intermediates that may lead to further biological modifications. For instance, it can generate nitrophenylacyl fragments that are implicated in various biochemical pathways .

Research Findings

Recent studies have explored the biological implications of this compound and its derivatives:

  • Inhibition of Enteropeptidase : A study evaluated several compounds derived from this compound for their inhibitory activity against human enteropeptidase. The findings demonstrated that certain derivatives had lower IC50 values compared to standard inhibitors, suggesting enhanced potency .
    CompoundIC50 (nM)Stability at pH 1.2/6.8 (%)
    2a942.5/5.0
    4b133.9/8.6
    4c65NT
  • Synthesis of Amides : The reaction of this compound with amines leads to the formation of N-substituted amides, which have shown promising biological activities, including anti-inflammatory properties .
  • Toxicological Assessments : Toxicity studies indicate that while derivatives exhibit significant biological activity, they also require careful assessment due to potential cytotoxic effects associated with the nitro group .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Anti-Obesity Research : A novel series of compounds derived from this compound were evaluated for their potential in treating obesity by inhibiting enteropeptidase activity. These compounds demonstrated a significant reduction in fecal protein output, indicating effective inhibition .
  • Drug Development : The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide from this compound has been studied for its potential use as an anti-cancer agent. The compound's ability to form stable intermediates suggests a pathway for developing new therapeutics .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-nitrobenzoyl chloride, and how do reaction conditions influence yield?

  • Methodology : The most common synthesis involves chlorination of 4-nitrobenzoic acid using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, refluxing 4-nitrobenzoic acid with thionyl chloride at 90°C for 30–40 hours yields this compound with ~90% efficiency after crystallization . Alternative methods using oxalyl chloride [(COCl)₂] with catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C for 1–12 hours are also effective, producing orange or yellow solids .
  • Key Variables : Temperature, solvent choice (e.g., benzene vs. DCM), and catalyst (DMF vs. N-methylacetamide) significantly impact reaction rate and purity. Moisture-sensitive conditions are critical to avoid hydrolysis .

Q. How is this compound characterized structurally and chemically?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the acyl chloride group (δ ~170 ppm for carbonyl carbon) and nitro group positioning .
  • X-ray Crystallography : Crystal structures refined via SHELX software (e.g., SHELXL) validate molecular geometry and intermolecular interactions .
  • Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion peaks at m/z 185 (M⁺) and fragments like [C₇H₄NO₃]⁺ .

Q. What precautions are necessary for handling this compound due to its reactivity?

  • Safety Protocols :

  • Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis.
  • Employ moisture-resistant gloves (P3 type), sealed goggles, and fume hoods to avoid exposure to corrosive vapors .
  • Store at 0–6°C in airtight containers with desiccants .

Advanced Research Questions

Q. How does this compound function as a derivatizing agent in HPLC analysis?

  • Application : It reacts with hydroxyl or amino groups to form UV-active derivatives. For example, pre-column derivatization of phenols in tap water enhances detection sensitivity at 254 nm .
  • Optimization : Use anhydrous acetonitrile as the solvent, 60°C reaction temperature, and a 1:2 molar ratio (analyte:reagent) for maximal derivatization efficiency .

Q. What role does this compound play in synthesizing bioactive hybrid molecules?

  • Case Study : It reacts with 2-(3-chlorophenyl)ethan-1-amine to form N-(3-chlorophenethyl)-4-nitrobenzamide, a hybrid molecule with potential antimicrobial properties. The reaction proceeds in DCM at 0–20°C, followed by purification via column chromatography (hexane/ethyl acetate) .
  • Mechanistic Insight : The nitro group enhances electrophilicity of the acyl chloride, facilitating nucleophilic acyl substitution .

Q. How can computational models predict the reactivity of this compound in diverse solvents?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model solvation effects. Polar aprotic solvents (e.g., DCM) stabilize the transition state, reducing activation energy for nucleophilic attacks .
  • Validation : Experimental kinetic data (e.g., hydrolysis rates in water/alcohol mixtures) align with computed solvent polarity parameters .

Q. Why do conflicting reports exist regarding the selectivity of this compound in multi-step syntheses?

  • Analysis : Competing reactions (e.g., esterification vs. amidation) depend on steric and electronic factors. For example, in the presence of amines, competing hydrolysis can occur if traces of moisture persist, lowering yields .
  • Resolution : Use scavengers (e.g., molecular sieves) and optimize stoichiometry to suppress side reactions .

Q. What green chemistry alternatives exist for synthesizing this compound?

  • Sustainable Methods : Replace thionyl chloride with oxalyl chloride, which generates less hazardous byproducts (CO and CO₂ vs. SO₂). Microwave-assisted synthesis reduces reaction time from hours to minutes .
  • Challenges : Higher cost of oxalyl chloride and lower scalability compared to conventional methods .

Q. Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points (71–74°C vs. 71.5°C)?

  • Root Cause : Impurities from incomplete purification or hygroscopicity.
  • Solution : Recrystallize from dry hexane and characterize via Differential Scanning Calorimetry (DSC) for precise thermal profiles .

Q. Why do NMR spectra of this compound derivatives vary across studies?

  • Factors : Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) shifts proton signals. Acidic protons in byproducts (e.g., unreacted 4-nitrobenzoic acid) may broaden peaks .
  • Best Practices : Use deuterated solvents with low polarity and report spectra at consistent temperatures (e.g., 25°C) .

Properties

IUPAC Name

4-nitrobenzoyl chloride
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InChI

InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H
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InChI Key

SKDHHIUENRGTHK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-]
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Molecular Formula

C7H4ClNO3
Record name P-NITROBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID9025742
Record name 4-Nitrobenzoyl chloride
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Molecular Weight

185.56 g/mol
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Physical Description

P-nitrobenzoyl chloride appears as yellow needles or powder with a pungent odor. (NTP, 1992), Bright yellow solid with pungent odor; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS]
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Boiling Point

396 to 401 °F at 105 mmHg (NTP, 1992)
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Solubility

Decomposes (NTP, 1992)
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CAS No.

122-04-3
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Melting Point

167 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A mixture of p-nitrobenzoic acid (500 g, 3.0 moles, 1 equiv) and thionyl chloride (600 mL, 8.2 moles, 2.73 equiv) is heated to reflux for approximately 6-7 hours until a clear solution is obtained. Excess of thionyl chloride is removed by distillation followed by co-distillation with toluene (300 mL). The reaction mass is cooled to room temperature, and hexane (1.5 L) is added, forming a precipitate, which is then filtered and dried under vacuum, yielding 4-nitrobenzoyl chloride as a yellow solid (530 g, approximately 100% yield), which is used without any further purification.
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Synthesis routes and methods II

Procedure details

3-nitrobenzoyl chloride; 4-nitrobenzoyl bromide; 3-nitrobenzoyl bromide; 2-methyl-4-nitrobenzoyl chloride; 3-methyl-4-nitrobenzoyl chloride; 2-nitrobenzoyl chloride; and 2-nitrobenzoyl bromide.
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (4.78 g, 37.6 mmol) was added drop wise to a stirred solution of 4-nitrobenzoic acid (4.2 g, 25 mmol) in chloroform (50 mL). After 5 mins DMF (2 drops) was added and the resulting mixture was stirred at room temperature for 2 hours. The solvent was removed to afford 4.7 g (98%) of 4-nitro-benzoyl chloride which was used for next step without further purification.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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